Cas no 59862-90-7 (tert-Butyl 3-bromo-2-furoate)

Technical Introduction: tert-Butyl 3-bromo-2-furoate tert-Butyl 3-bromo-2-furoate is a brominated furan derivative featuring a tert-butyl ester group, offering enhanced stability and reactivity for synthetic applications. The bromine substituent at the 3-position facilitates further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl ester group provides steric protection, improving handling and storage stability. This compound is particularly useful in constructing heterocyclic frameworks due to its compatibility with various reaction conditions. Its well-defined structure and high purity ensure reproducibility in complex organic transformations.
tert-Butyl 3-bromo-2-furoate structure
tert-Butyl 3-bromo-2-furoate structure
Product Name:tert-Butyl 3-bromo-2-furoate
CAS No:59862-90-7
MF:C9H11BrO3
MW:247.085842370987
CID:877321
PubChem ID:33589622
Update Time:2025-11-02

tert-Butyl 3-bromo-2-furoate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 3-bromo-2-furoate
    • tert-butyl 3-bromofuran-2-carboxylate
    • MFCD11109336
    • 59862-90-7
    • MS-22620
    • DTXSID80652788
    • DB-072710
    • SCHEMBL12951653
    • Inchi: 1S/C9H11BrO3/c1-9(2,3)13-8(11)7-6(10)4-5-12-7/h4-5H,1-3H3
    • InChI Key: STWBDYGNHJTHOY-UHFFFAOYSA-N
    • SMILES: BrC1C=COC=1C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 245.98900
  • Monoisotopic Mass: 245.98916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 39.4Ų

Experimental Properties

  • PSA: 39.44000
  • LogP: 2.99740

tert-Butyl 3-bromo-2-furoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B589105-50mg
tert-Butyl 3-Bromo-2-furoate
59862-90-7
50mg
$ 50.00 2022-06-07
TRC
B589105-100mg
tert-Butyl 3-Bromo-2-furoate
59862-90-7
100mg
$ 95.00 2022-06-07
TRC
B589105-500mg
tert-Butyl 3-Bromo-2-furoate
59862-90-7
500mg
$ 320.00 2022-06-07

Additional information on tert-Butyl 3-bromo-2-furoate

Comprehensive Guide to tert-Butyl 3-bromo-2-furoate (CAS No. 59862-90-7): Properties, Applications, and Market Insights

tert-Butyl 3-bromo-2-furoate (CAS No. 59862-90-7) is a specialized organic compound widely used in pharmaceutical and agrochemical research. This ester derivative of furan is particularly valued for its role as a versatile intermediate in organic synthesis. With the increasing demand for heterocyclic compounds in drug discovery, this chemical has gained significant attention from researchers and manufacturers alike.

The molecular structure of tert-Butyl 3-bromo-2-furoate features a brominated furan ring coupled with a tert-butyl ester group, making it particularly useful for cross-coupling reactions in medicinal chemistry. Recent studies highlight its application in developing novel therapeutic agents, especially in the field of central nervous system (CNS) drugs and anti-inflammatory compounds.

From a synthetic chemistry perspective, 59862-90-7 serves as an excellent building block for palladium-catalyzed reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. Its stability under various reaction conditions makes it preferable for multi-step synthesis processes. Many researchers are currently investigating its potential in creating bioactive molecules with improved pharmacokinetic properties.

The global market for furan derivatives like tert-Butyl 3-bromo-2-furoate is experiencing steady growth, driven by expanding pharmaceutical R&D activities. According to recent market analyses, the demand for specialty chemical intermediates is projected to increase by 6-8% annually, with 59862-90-7 being among the compounds showing promising potential. Pharmaceutical companies particularly value its role in developing targeted drug delivery systems and precision medicine applications.

In analytical chemistry, tert-Butyl 3-bromo-2-furoate is characterized by distinct spectroscopic features. Its NMR spectrum shows characteristic peaks for the furan ring protons (δ 7.0-7.5 ppm) and the tert-butyl group (δ 1.5 ppm). These properties make it easily identifiable in reaction monitoring and quality control processes. The compound typically appears as a pale yellow to colorless liquid with moderate viscosity at room temperature.

Recent advancements in green chemistry have prompted investigations into more sustainable production methods for 59862-90-7. Researchers are exploring catalyst-free synthesis approaches and biocatalytic routes to reduce environmental impact. These developments align with the pharmaceutical industry's growing emphasis on green synthetic protocols and process intensification.

Storage and handling of tert-Butyl 3-bromo-2-furoate require standard laboratory precautions. The compound should be kept in airtight containers under inert atmosphere to prevent degradation. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses is recommended during handling, in line with general laboratory safety protocols.

The pricing and availability of CAS 59862-90-7 vary depending on purity grades and order quantities. Pharmaceutical-grade material typically commands premium pricing due to stringent quality specifications. Current market trends show increasing interest from contract research organizations and generic drug manufacturers, particularly in emerging pharmaceutical markets.

Future research directions for tert-Butyl 3-bromo-2-furoate include exploration of its potential in material science applications and electronic materials. Some preliminary studies suggest possible utility in organic semiconductors and photovoltaic materials, though these applications remain in early research stages. The compound's unique structural features continue to attract interest from diverse scientific disciplines.

For researchers working with 59862-90-7, recent literature highlights several optimized synthetic protocols and purification methods. Advanced techniques like flash chromatography and preparative HPLC have been successfully employed to obtain high-purity material suitable for sensitive applications. These methodological improvements contribute to the compound's growing popularity in medicinal chemistry research.

In conclusion, tert-Butyl 3-bromo-2-furoate (CAS No. 59862-90-7) represents an important chemical building block with diverse applications in modern chemical research. Its combination of synthetic versatility and structural features ensures continued relevance in pharmaceutical development and other advanced research areas. As synthetic methodologies evolve and new applications emerge, this compound is likely to maintain its position as a valuable tool for chemists and researchers worldwide.

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